molecular formula C12H14N4O2 B14385685 ethyl (1-benzyl-1H-tetrazol-5-yl)acetate CAS No. 88669-72-1

ethyl (1-benzyl-1H-tetrazol-5-yl)acetate

Cat. No.: B14385685
CAS No.: 88669-72-1
M. Wt: 246.27 g/mol
InChI Key: YFWLEIYBAYWMCW-UHFFFAOYSA-N
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Description

Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate is a chemical compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-benzyl-1H-tetrazol-5-yl)acetate typically involves the reaction of benzyl chloride with sodium azide to form benzyl azide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole compounds, and substituted tetrazole derivatives .

Scientific Research Applications

Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-benzyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

88669-72-1

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-(1-benzyltetrazol-5-yl)acetate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)8-11-13-14-15-16(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

YFWLEIYBAYWMCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=NN1CC2=CC=CC=C2

Origin of Product

United States

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